molecular formula C10H15N5O2 B8443860 2-(Adenin-9-ylmethyl)-butan-1,4-diol

2-(Adenin-9-ylmethyl)-butan-1,4-diol

Cat. No.: B8443860
M. Wt: 237.26 g/mol
InChI Key: MKUFOQNTAFIJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adenin-9-ylmethyl)-butan-1,4-diol is a purine-derived compound featuring an adenine moiety linked via a methyl group to the 2-position of a butan-1,4-diol backbone. The compound’s polarity and solubility are expected to differ significantly from simpler diols due to the adenine group’s influence.

Properties

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]butane-1,4-diol

InChI

InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-7(4-17)1-2-16/h5-7,16-17H,1-4H2,(H2,11,12,13)

InChI Key

MKUFOQNTAFIJOK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CCO)CO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adenine-Containing Derivatives

  • 2-(2-(2-Amino-9H-purin-9-yl)ethyl)butane-1,4-diyl diacetate (CAS 174155-69-2): This compound shares an adenine core but differs in substitution. The ethyl linker and diacetate esters increase its lipophilicity (logP) compared to the free diol in 2-(Adenin-9-ylmethyl)-butan-1,4-diol. The molar mass (335.36 g/mol) is higher due to esterification, whereas the target compound’s free hydroxyl groups would enhance aqueous solubility .
  • 9-Alkyl-2-chloro-9H-purine derivatives: Synthesized via reactions in 1-butanol with DIPEA and benzylamine, these compounds highlight the reactivity of purine scaffolds. The absence of a diol backbone in these analogs reduces their polarity, making them more suitable for hydrophobic environments .

Diol-Based Compounds

  • Butan-1,4-diol: A simple diol used as an electroosmotic flow (EOF) marker in micellar electrokinetic chromatography (MEEKC).
  • 2-Butyne-1,4-diol (CAS 110-65-6) :
    This diol contains a triple bond, conferring rigidity and higher acidity to the hydroxyl groups. Its industrial use as a chemical intermediate diverges from the target compound’s likely biological applications. The logP of 2-Butyne-1,4-diol (-0.57) suggests moderate hydrophilicity, but the adenine moiety in the target compound may further reduce logP .

Physicochemical and Analytical Data Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups logP (Predicted/Reported) Retention Behavior (MEEKC)
This compound C₁₀H₁₅N₅O₂ 253.26 Adenine, diol ~-1.5 (estimated) Likely elutes earlier than ME markers
2-Butyne-1,4-diol C₄H₆O₂ 86.09 Triple bond, diol -0.57 Co-elutes with EOF markers
Butan-1,4-diol C₄H₁₀O₂ 90.12 Diol -0.83 EOF marker
2-(2-(2-Amino-9H-purin-9-yl)ethyl)butane-1,4-diyl diacetate C₁₅H₂₁N₅O₄ 335.36 Adenine, ethyl linker, diacetate ~0.5 (estimated) Elutes later due to lipophilicity

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